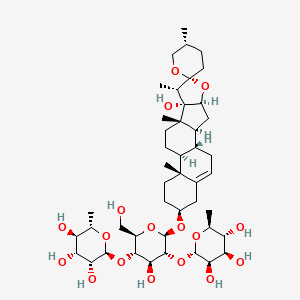

Pennogenin 3-O-beta-chacotrioside

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-9-14-44(55-18-19)22(4)45(54)29(62-44)16-27-25-8-7-23-15-24(10-12-42(23,5)26(25)11-13-43(27,45)6)58-41-38(61-40-35(52)33(50)31(48)21(3)57-40)36(53)37(28(17-46)59-41)60-39-34(51)32(49)30(47)20(2)56-39/h7,19-22,24-41,46-54H,8-18H2,1-6H3/t19-,20+,21+,22-,24+,25-,26+,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABPSKKFOWENEB-KUYDPMQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903915 | |

| Record name | Pennogenin triglycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65607-37-6 | |

| Record name | Pennogenin triglycoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pennogenin 3-O-beta-chacotrioside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for Pennogenin (B1253130) 3-O-beta-chacotrioside, a steroidal saponin (B1150181) with significant therapeutic potential. The information compiled herein is intended to support research, development, and sourcing efforts for this promising bioactive compound.

Natural Sources of Pennogenin 3-O-beta-chacotrioside

This compound has been identified and isolated from several plant species, primarily within the genera Paris, Trillium, and Dioscorea. These plants have a history of use in traditional medicine, and modern phytochemical investigations have confirmed the presence of this and other bioactive steroidal saponins (B1172615).

The primary plant sources include:

-

Paris polyphylla : This species, particularly its rhizomes, is a well-documented and significant source of this compound.[1][2] Various subspecies and varieties, such as P. polyphylla var. yunnanensis, are also known to contain this compound.

-

Paris mairei : The rhizomes of this species have been shown to yield various steroidal saponins, including pennogenin glycosides.

-

Paris quadrifolia : Another member of the Paris genus from which pennogenin glycosides have been successfully isolated.

-

Trillium tschonoskii : The rhizomes of this plant are a known source of steroidal saponins, including this compound.

-

Dioscorea bulbifera : The tubers of this plant, commonly known as air potato, have been found to contain pennogenin glycosides.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The general workflow is outlined below, followed by specific protocols for different plant sources.

General Experimental Workflow

Detailed Experimental Protocols

1. Extraction:

-

Dried and powdered rhizomes of Paris polyphylla are extracted with 96% ethanol (B145695) at room temperature for approximately 25 hours.[3] Alternatively, methanol (B129727) can be used. The solvent is then evaporated under vacuum to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned with n-butanol. The n-butanol fraction, which is rich in steroidal saponins, is collected and concentrated.[3]

3. Macroporous Resin Chromatography:

-

The saponin-rich fraction is subjected to column chromatography using a macroporous adsorption resin, such as D101 or HPD-600.[4] The column is first washed with water to remove impurities, and then the saponins are eluted with a gradient of ethanol in water. This step can significantly increase the concentration of total steroidal saponins.

4. Silica (B1680970) Gel Column Chromatography:

-

Further purification is achieved by silica gel column chromatography. The saponin-enriched fraction is applied to a silica gel column and eluted with a solvent gradient, typically a mixture of chloroform, methanol, and water.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain high-purity this compound is performed using preparative or semi-preparative reversed-phase HPLC.

-

Column: Agilent poroshell 120 EC-C18 (2.7 μm, 2.7 × 100 mm) or similar.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 203 nm).

-

1. Extraction:

-

Powdered tubers of Dioscorea bulbifera are extracted with 95% ethanol at room temperature through maceration.[6]

2. Vacuum Liquid Chromatography (VLC):

-

The ethanol extract is subjected to VLC on a silica gel column.[6] Elution is performed with a gradient of hexane (B92381) to methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Chromatographic Purification:

-

Fractions containing pennogenin glycosides are pooled and may require further purification steps, such as preparative HPLC, as described for the Paris species, to isolate pure this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the efficiency of the isolation protocol. The following table summarizes available quantitative data.

| Plant Source | Part Used | Initial Saponin Content | Enriched Saponin Content | Recovery Rate | Isolated Yield of Pennogenin Glycoside | Reference |

| Paris polyphylla var. yunnanensis | Rhizomes | Not specified | 4.83-fold increase | 85.47% | Not specified for the pure compound | [4] |

| Paris mairei | Rhizomes | Not specified | Not specified | Not specified | 9.1 mg from a fraction | [7] |

| Trillium tschonoskii | Not specified | 5.20% (total steroidal saponins) | 51.93% (total steroidal saponins) | 86.67% | Not specified for the pure compound |

Conclusion

The isolation of this compound is a well-documented process, with established protocols primarily for species of the Paris genus. The combination of solvent extraction, partitioning, and multi-step chromatography, culminating in preparative HPLC, is the most effective approach to obtaining this compound in high purity. For researchers and drug development professionals, Paris polyphylla and its related species represent the most promising and well-characterized sources. Further optimization of isolation protocols and exploration of other potential plant sources could enhance the availability of this valuable bioactive compound for future therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and identification of cytotoxic compounds from the rhizomes of Paris quadrifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and structural elucidation of steroidal saponins from the root of Paris polyphylla by HPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmajournal.net [pharmajournal.net]

- 7. New Steroidal Saponins Isolated from the Rhizomes of Paris mairei - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Pennogenin 3-O-beta-chacotrioside in Paris polyphylla

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paris polyphylla, a perennial herb belonging to the Melanthiaceae family, is a valuable medicinal plant in traditional Asian medicine. Its rhizomes are rich in steroidal saponins (B1172615), which are the primary bioactive constituents responsible for its diverse pharmacological activities, including anticancer, anti-inflammatory, and hemostatic effects. Among these saponins, pennogenin (B1253130) 3-O-beta-chacotrioside is a significant component, contributing to the plant's therapeutic properties. A thorough understanding of its biosynthetic pathway is crucial for the metabolic engineering of this high-value compound and for ensuring a sustainable supply for pharmaceutical applications. This technical guide provides a comprehensive overview of the biosynthesis of pennogenin 3-O-beta-chacotrioside, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory networks.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Paris polyphylla is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of modifications to the steroid backbone, followed by sequential glycosylation events. The pathway can be broadly divided into the formation of the pennogenin aglycone and its subsequent glycosylation to form the final chacotrioside.

Formation of the Pennogenin Aglycone

The initial steps leading to the formation of the steroidal backbone are part of the well-established isoprenoid pathway. The key precursor, cholesterol, is synthesized from cycloartenol. The conversion of cholesterol to diosgenin (B1670711), a crucial intermediate, involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact P450s involved in every step in P. polyphylla are still under investigation, the pathway is generally understood to proceed as follows.

The formation of pennogenin from diosgenin involves the hydroxylation of the diosgenin backbone. The precise cytochrome P450 enzymes responsible for this conversion in Paris polyphylla have not been fully characterized, representing an area of ongoing research.

Glycosylation of Pennogenin

The chacotrioside moiety is a trisaccharide composed of one glucose and two rhamnose units. The assembly of this sugar chain onto the pennogenin aglycone at the C-3 position is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).

The glycosylation cascade proceeds as follows:

-

Glucosylation of Pennogenin: The first step is the attachment of a glucose molecule to the 3-hydroxyl group of pennogenin. This reaction is catalyzed by a sterol 3-O-β-glucosyltransferase. Studies have identified UGT80A40 and UGT80A41 as candidate enzymes for this initial glucosylation step.[1]

-

First Rhamnosylation: The resulting pennogenin 3-O-β-D-glucoside is then rhamnosylated at the 2'-position of the glucose moiety. This reaction is catalyzed by the UDP-rhamnosyltransferase UGT73CE1, forming the diglycoside, polyphyllin VI.[2][3]

-

Second Rhamnosylation: The final step is the addition of a second rhamnose molecule to the 4'-position of the initial glucose unit of polyphyllin VI. This 4'-O-rhamnosylation is catalyzed by the UDP-rhamnosyltransferase UGT73DY2, completing the synthesis of this compound.[4][5]

Biosynthesis pathway of this compound.

Quantitative Data

The efficiency of each enzymatic step in the biosynthesis of this compound can be described by its kinetic parameters. While a complete dataset for all enzymes is still being assembled by the research community, available data for the key glycosyltransferases are summarized below.

| Enzyme | Substrate | Kм (µM) | Vmax | Kcat | Reference |

| UGT73CE1 | Trillin (Diosgenin 3-O-glucoside) | 7.1 ± 2.1 | Not Reported | Not Reported | [2] |

| UGT73DY2 | Polyphyllin VI | 80.04 | Not Reported | Not Reported | [4] |

| UGT73DY2 | Polyphyllin V (Diosgenin 3-O-diglycoside) | 45.27 | Not Reported | Not Reported | [4] |

Experimental Protocols

Heterologous Expression and Purification of UGTs in E. coli

This protocol describes the general workflow for producing recombinant UGT enzymes for in vitro characterization.

a. Gene Cloning and Vector Construction:

- The open reading frames (ORFs) of the target UGT genes (UGT80A40, UGT80A41, UGT73CE1, UGT73DY2) are amplified from P. polyphylla cDNA by PCR.

- The amplified fragments are cloned into an expression vector, such as pET-28a(+) or pGEX-4T-1, which typically adds a purification tag (e.g., His-tag or GST-tag).

- The integrity of the constructs is verified by DNA sequencing.

b. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

- The starter culture is then used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

c. Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).

- Cells are lysed by sonication or using a French press.

- The lysate is clarified by centrifugation to remove cell debris.

- The soluble fraction containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

- The column is washed with a wash buffer to remove non-specifically bound proteins.

- The recombinant protein is eluted from the column using an elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

- The purity of the protein is assessed by SDS-PAGE.

Cloning [label="Gene Cloning into\nExpression Vector"];

Transformation [label="Transformation into\nE. coli"];

Culture [label="Cell Culture and\nGrowth"];

Induction [label="Induction of Protein\nExpression with IPTG"];

Harvesting [label="Cell Harvesting"];

Lysis [label="Cell Lysis"];

Purification [label="Affinity\nChromatography"];

Analysis [label="SDS-PAGE\nAnalysis", fillcolor="#FBBC05"];

Cloning -> Transformation;

Transformation -> Culture;

Culture -> Induction;

Induction -> Harvesting;

Harvesting -> Lysis;

Lysis -> Purification;

Purification -> Analysis;

}

Workflow for heterologous expression and purification of UGTs.

In Vitro Enzyme Assays for UGTs

This protocol outlines a method to determine the activity and substrate specificity of the purified UGT enzymes.

-

Reaction Mixture: A typical reaction mixture (50-100 µL) contains:

-

Purified UGT enzyme (1-5 µg)

-

Substrate (e.g., pennogenin, pennogenin 3-O-β-D-glucoside, or polyphyllin VI) at varying concentrations.

-

UDP-sugar donor (UDP-glucose or UDP-rhamnose) in excess.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or the UDP-sugar and incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of a solvent like methanol (B129727) or by heat inactivation.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The formation of the product is quantified by comparing its peak area to a standard curve of the authentic compound.

-

Kinetic Parameter Determination: To determine Kм and Vmax values, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme and UDP-sugar concentrations constant. The data are then fitted to the Michaelis-Menten equation.

Extraction and Quantification of Pennogenin Glycosides from P. polyphylla

This protocol details the extraction and analysis of this compound and its precursors from plant material.

a. Sample Preparation:

- Rhizomes of P. polyphylla are collected, washed, and dried.

- The dried rhizomes are ground into a fine powder.

b. Extraction:

- A known amount of the powdered rhizome (e.g., 0.5 g) is extracted with a suitable solvent, such as 70% methanol or ethanol, using methods like ultrasonication or reflux extraction.

- The extract is filtered, and the solvent is evaporated under reduced pressure.

- The dried extract is redissolved in a known volume of methanol for analysis.

c. HPLC-MS/MS Analysis:

- Chromatographic Separation: The separation of saponins is typically performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) is commonly used.[6][7]

- Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The analysis is often performed in negative or positive ion mode, using electrospray ionization (ESI).

- Quantification: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantification. Specific precursor-to-product ion transitions for this compound and its precursors are monitored. The concentration of each analyte is determined by comparing its peak area to a calibration curve prepared with authentic standards.

Sample_Prep [label="Plant Material\n(Rhizome)"];

Grinding [label="Drying and\nGrinding"];

Extraction [label="Solvent Extraction"];

Filtration [label="Filtration and\nConcentration"];

Analysis [label="HPLC-MS/MS\nAnalysis", fillcolor="#FBBC05"];

Sample_Prep -> Grinding;

Grinding -> Extraction;

Extraction -> Filtration;

Filtration -> Analysis;

}

Workflow for extraction and analysis of saponins.

Regulatory Signaling Pathways

The biosynthesis of steroidal saponins in Paris polyphylla, including this compound, is a tightly regulated process influenced by developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a central role in orchestrating the expression of biosynthetic genes.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives are key signaling molecules that mediate plant defense responses and the production of secondary metabolites. The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors (TFs) such as MYC2.

In the absence of JA, JAZ proteins bind to and repress the activity of TFs. Upon perception of a stimulus (e.g., wounding or pathogen attack), JA levels rise, leading to the formation of a JA-isoleucine conjugate (JA-Ile). JA-Ile promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the TFs, allowing them to activate the expression of JA-responsive genes, including those involved in saponin (B1150181) biosynthesis.

Several families of transcription factors are implicated in the regulation of steroid biosynthesis in response to jasmonate signaling:

-

bHLH Transcription Factors: MYC2 is a key bHLH transcription factor that acts as a master regulator of JA-responsive genes. It binds to G-box (CACGTG) or related motifs in the promoters of target genes. It is likely that MYC2 or other bHLH TFs regulate the expression of the UGTs involved in pennogenin glycosylation.[8]

-

AP2/ERF Transcription Factors: Members of the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family are also known to be involved in the regulation of secondary metabolite biosynthesis in response to jasmonates and ethylene. They typically bind to GCC-box or related elements in gene promoters.[2]

-

WRKY Transcription Factors: WRKY TFs are another large family of plant-specific transcription factors that play crucial roles in defense signaling and secondary metabolism.

The interplay between these transcription factors and their binding to the promoter regions of the UGT genes ultimately determines the rate of this compound biosynthesis. Further research is needed to elucidate the precise regulatory networks and the specific transcription factors that directly control the expression of UGT80A40/41, UGT73CE1, and UGT73DY2 in Paris polyphylla.

Jasmonate signaling pathway regulating UGT gene expression.

Conclusion

The biosynthesis of this compound in Paris polyphylla is a complex process involving a series of enzymatic reactions catalyzed by cytochrome P450s and UDP-glycosyltransferases. This guide has outlined the key steps in the pathway, provided available quantitative data, detailed essential experimental protocols, and discussed the regulatory signaling networks. While significant progress has been made in identifying the key enzymes, further research is required to fully elucidate the kinetic parameters of all enzymes, refine the experimental protocols, and unravel the intricate regulatory mechanisms. A complete understanding of this biosynthetic pathway will undoubtedly pave the way for the development of novel strategies for the sustainable production of this medicinally important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. Frontiers | Understory growth of Paris polyphylla accumulates a reservoir of secondary metabolites of plants [frontiersin.org]

- 8. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Pennogenin 3-O-beta-chacotrioside: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) primarily isolated from plants of the Paris genus, has emerged as a promising candidate in anticancer research. This technical guide delineates the current understanding of its mechanism of action in cancer cells. The compound exhibits a multi-faceted approach to inhibiting cancer cell proliferation and survival, primarily through the induction of apoptosis, cell cycle arrest, and autophagy. These cellular outcomes are orchestrated by the modulation of key signaling cascades, most notably the PI3K/Akt and MAPK pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Steroidal saponins (B1172615), a class of naturally occurring glycosides, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. This compound belongs to this class and has been the subject of preliminary studies investigating its efficacy against various cancer cell lines. Its proposed mechanism of action involves a coordinated induction of programmed cell death and inhibition of cell proliferation, making it a molecule of interest for novel therapeutic strategies. This guide aims to consolidate the existing knowledge on the molecular mechanisms underpinning the anticancer effects of this compound.

Core Anticancer Mechanisms

The anticancer activity of this compound is attributed to its ability to trigger several key cellular processes that collectively lead to the demise of cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. This compound has been observed to interfere with the cell cycle progression of cancer cells, typically causing an arrest at specific checkpoints. This prevents the cells from dividing and contributes to the overall anti-proliferative effect.

Modulation of Autophagy

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. This compound has been reported to modulate autophagy in cancer cells, a mechanism that may work in concert with apoptosis to determine the ultimate fate of the cell.

Signaling Pathways

The cellular effects of this compound are mediated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. Evidence suggests that this compound can inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting proliferation in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases such as ERK, JNK, and p38. The modulation of this pathway by this compound can lead to either pro-apoptotic or anti-proliferative effects depending on the specific cellular context.

Quantitative Data

Disclaimer: The following tables contain representative data from studies on similar steroidal saponins or compounds with related mechanisms of action. Specific quantitative data for this compound is not extensively available in the public domain and further research is required to establish these values.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) - Representative Data |

| HL-60 | Promyelocytic Leukemia | 4.2 µg/mL |

| A549 | Lung Carcinoma | [Data Not Available] |

| HeLa | Cervical Cancer | [Data Not Available] |

| HepG2 | Hepatocellular Carcinoma | [Data Not Available] |

| MCF-7 | Breast Adenocarcinoma | [Data Not Available] |

Cell Cycle Analysis

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment provides insight into the mechanism of cell cycle arrest.

| Treatment | % G0/G1 | % S | % G2/M |

| Control | 65 | 25 | 10 |

| This compound (Example Conc.) | 75 | 15 | 10 |

Apoptosis Analysis

The percentage of apoptotic cells can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |

| Control | 2 | 3 |

| This compound (Example Conc.) | 15 | 25 |

Protein Expression Analysis (Western Blot)

Quantitative analysis of protein expression levels can reveal the impact on key signaling molecules.

| Protein | Treatment | Fold Change vs. Control |

| p-Akt | This compound | 0.4 |

| Total Akt | This compound | 1.0 |

| p-ERK | This compound | 0.6 |

| Total ERK | This compound | 1.1 |

| Cleaved Caspase-3 | This compound | 3.5 |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

-

Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by inducing apoptosis and cell cycle arrest, and modulating autophagy in cancer cells. Its mechanism of action appears to be mediated through the inhibition of pro-survival signaling pathways such as PI3K/Akt and the modulation of the MAPK cascade. While the qualitative aspects of its mechanism are becoming clearer, a significant gap exists in the quantitative understanding of its effects.

Future research should focus on:

-

Comprehensive IC50 profiling across a wide panel of cancer cell lines to determine its potency and selectivity.

-

Detailed quantitative analysis of its effects on cell cycle distribution and apoptosis in various cancer models.

-

In-depth investigation and quantification of the modulation of specific components of the PI3K/Akt and MAPK signaling pathways.

-

In vivo studies to evaluate its efficacy and safety in preclinical animal models of cancer.

Addressing these areas will be crucial in validating this compound as a viable candidate for further drug development and potential clinical application.

Pennogenin 3-O-beta-chacotrioside: A Technical Guide to its Effects on Mitochondrial Biogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin 3-O-beta-chacotrioside (P3C), a steroidal glycoside derived from Paris polyphylla, has emerged as a promising bioactive compound with significant potential in modulating cellular metabolism. Recent studies have elucidated its role in enhancing mitochondrial biogenesis, a critical process for cellular energy homeostasis and function. This technical guide provides an in-depth analysis of the effects of P3C on mitochondrial biogenesis, focusing on its impact on key signaling pathways, presentation of quantitative data from recent research, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and metabolic disease.

Core Mechanism of Action

This compound has been shown to enhance mitochondrial oxidative capacity and biogenesis.[1][2] The primary mechanism involves the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2] P3C treatment has been observed to increase the expression of PGC-1α at both the mRNA and protein levels.[1] This, in turn, stimulates the expression of downstream targets involved in fatty acid oxidation and mitochondrial respiration.[1] Furthermore, in insulin-resistant hepatocytes, P3C has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key upstream regulator of PGC-1α.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study by Yu et al. (2024) on the effects of this compound on hypertrophied 3T3-L1 adipocytes.[1]

Table 1: Effect of P3C on the Expression of Mitochondrial Biogenesis-Related Genes

| Gene | Treatment | Concentration (µM) | Fold Change (vs. Control) | p-value |

| PGC-1α (mRNA) | P3C | 0.5 | ~1.5 | < 0.05 |

| 1.0 | ~2.0 | < 0.01 | ||

| CPT1a (mRNA) | P3C | 0.5 | ~1.8 | < 0.01 |

| 1.0 | ~2.5 | < 0.001 | ||

| PGC-1α (protein) | P3C | 0.5 | Significant Increase | < 0.05 |

| 1.0 | More Significant Increase | < 0.01 |

Table 2: Effect of P3C on Mitochondrial Respiration and ATP Production

| Parameter | Treatment | Concentration (µM) | Result | p-value |

| Basal Respiration (OCR) | P3C | 0.5 | Increased | < 0.05 |

| 1.0 | Significantly Increased | < 0.01 | ||

| Maximal Respiration (OCR) | P3C | 0.5 | Increased | < 0.05 |

| 1.0 | Significantly Increased | < 0.01 | ||

| ATP Production | P3C | 0.5 | Increased | < 0.05 |

| 1.0 | Significantly Increased | < 0.01 |

OCR: Oxygen Consumption Rate

Table 3: Effect of P3C on Oxidative Phosphorylation (OXPHOS) Complex Proteins

| Protein Complex | Treatment | Concentration (µM) | Result | p-value |

| OXPHOS Complexes (Total) | P3C | 0.5 | Upregulated | < 0.05 |

| 1.0 | Significantly Upregulated | < 0.01 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of P3C in promoting mitochondrial biogenesis and a typical experimental workflow for its investigation.

Caption: Proposed signaling pathway of P3C on mitochondrial biogenesis.

Caption: General experimental workflow for studying P3C effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line: 3T3-L1 preadipocytes or AML12 hepatocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation (3T3-L1): Two days post-confluence, differentiation is induced with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/mL insulin for 2 days. The medium is then replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.

-

Insulin Resistance Induction (AML12): Cells are exposed to high glucose (27 mM) and insulin (10 µg/mL) for 24 hours.[3][4]

-

P3C Treatment: Cells are treated with desired concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for the specified duration (e.g., 8 days for 3T3-L1 differentiation, 24 hours for AML12).[1][3]

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system.

-

Primers:

-

PGC-1α (mouse): Forward: 5'-AATGCAGCGGTCTTAGCACT-3', Reverse: 5'-TTTCTGTATCCTTCATTGTTCACT-3'

-

CPT1a (mouse): Forward: 5'-CAGCAGGAATACAGCTTCGAAA-3', Reverse: 5'-CAGGAGTTGATTCCAGAGTAGC-3'

-

GAPDH (mouse): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

-

-

Cycling Conditions: A typical protocol involves an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Anti-PGC-1α

-

Anti-phospho-AMPKα (Thr172)

-

Anti-AMPKα

-

Anti-OXPHOS antibody cocktail

-

Anti-β-actin or Anti-α-tubulin (as loading control)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate at an optimized density.

-

Assay Medium: Prior to the assay, the culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

-

Mito Stress Test: The oxygen consumption rate (OCR) is measured at baseline and after sequential injections of:

-

Oligomycin (e.g., 1.5 µM): ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (e.g., 1.0 µM): An uncoupling agent, to measure maximal respiration.

-

Rotenone/Antimycin A (e.g., 1.0 µM): Complex I and III inhibitors, to measure non-mitochondrial respiration.

-

-

Data Analysis: OCR data is normalized to cell number or protein content. Key parameters such as basal respiration, maximal respiration, and ATP production are calculated from the OCR profile.

Conclusion

This compound demonstrates a clear and potent effect on the induction of mitochondrial biogenesis. Its mechanism of action, centered on the activation of the AMPK/PGC-1α signaling pathway, positions it as a compound of significant interest for further investigation in the context of metabolic disorders such as obesity and insulin resistance. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this natural compound.

References

- 1. Improvement of Glucose Metabolism by Pennogenin 3-O-β-Chacotrioside via Activation of IRS/PI3K/Akt Signaling and Mitochondrial Respiration in Insulin-Resistant Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Pennogenin Glycosides

For Researchers, Scientists, and Drug Development Professionals

Pennogenin (B1253130) glycosides, a class of steroidal saponins, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive overview of their therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways, this document aims to equip researchers with the knowledge to further explore and harness the pharmacological promise of these natural compounds.

Structure-Activity Relationship: The Synergy of Aglycone and Glycan

The biological activity of pennogenin glycosides is intricately linked to their chemical structure, which consists of a pennogenin aglycone and one or more sugar moieties attached at various positions. The interplay between these two components is crucial for the observed pharmacological effects, including anticancer, antifungal, and platelet-aggregating activities.

Anticancer Activity

Pennogenin glycosides have demonstrated significant cytotoxic effects against a range of cancer cell lines. The number and type of sugar residues in the glycan chain play a pivotal role in determining the potency of these compounds. An increase in the number of sugar moieties does not always correlate with increased activity, suggesting that a specific spatial arrangement and composition of the sugar chain are critical for optimal interaction with cellular targets.

For instance, studies on pennogenin glycosides isolated from Paris polyphylla have revealed that the type of sugar and its linkage to the aglycone significantly influence cytotoxicity.

Antifungal Activity

The antifungal properties of pennogenin glycosides are also heavily dependent on their structure. The sugar moiety is essential for this activity, with variations in the number and composition of sugars leading to differences in the minimum inhibitory concentration (MIC) against various fungal strains.

Platelet Aggregation

Certain pennogenin glycosides act as potent platelet agonists. Both the pennogenin aglycone and the attached sugar moieties are essential for this aggregatory activity. The structural requirements for this effect are specific, highlighting the importance of the overall three-dimensional structure of the glycoside in its interaction with platelet receptors.

Quantitative Data on Biological Activities

To facilitate a clear comparison of the structure-activity relationships, the following tables summarize the quantitative data for various pennogenin glycosides.

Table 1: Anticancer Activity of Pennogenin Glycosides

| Compound | Cell Line | IC50 (µM) | Source |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside (Paris saponin (B1150181) Pb) | HepG2 | 13.5[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-arabinofuranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glycopyranoside (Paris saponin H) | HepG2 | 9.7[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | HepG2 | 11.6[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenyl Saponin PS 1 | HeLa | 1.11 (µg/ml)[3] | Paris quadrifolia L.[3] |

| Pennogenyl Saponin PS 2 | HeLa | 0.87 (µg/ml)[3] | Paris quadrifolia L.[3] |

| Pennogenin-type Saponin 1 | SMMC-7721 | 2.54 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 1 | HepG2 | 3.16 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 1 | SK-HEP-1 | 2.87 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 1 | A549 | 2.91 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 2 | SMMC-7721 | 2.15 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 2 | HepG2 | 2.88 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 2 | SK-HEP-1 | 2.53 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 2 | A549 | 2.67 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 5 | SMMC-7721 | 3.21 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 5 | HepG2 | 3.55 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 5 | SK-HEP-1 | 3.32 | Paris polyphylla var. yunnanensis[4] |

| Pennogenin-type Saponin 5 | A549 | 3.48 | Paris polyphylla var. yunnanensis[4] |

Table 2: Antifungal Activity of Pennogenin Glycosides

| Compound | Fungal Strain | MIC (mg/mL) | Source |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside (Paris saponin Pb) | Saccharomyces cerevisiae | 2.5[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-arabinofuranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glycopyranoside (Paris saponin H) | Saccharomyces cerevisiae | 0.6[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | Saccharomyces cerevisiae | 0.6[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside (Paris saponin Pb) | Candida albicans | 1.2[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-arabinofuranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glycopyranoside (Paris saponin H) | Candida albicans | 0.6[1][2] | Paris polyphylla var. yunnanensis[1][2] |

| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside | Candida albicans | 1.2[1][2] | Paris polyphylla var. yunnanensis[1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pennogenin glycosides.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds (pennogenin glycosides)

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of the pennogenin glycosides and incubate for the desired period (e.g., 48 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

-

Incubation: Incubate the plate at 37°C for 3-4 hours.[6]

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antifungal Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates

-

RPMI-1640 broth

-

Fungal inoculum (standardized to 0.5 McFarland)

-

Test compounds (pennogenin glycosides)

-

Spectrophotometer or microplate reader

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the pennogenin glycosides in RPMI-1640 broth in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized fungal suspension matching a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density.

Platelet Aggregation Assay

This assay measures the ability of a substance to induce or inhibit platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Platelet aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonist (e.g., ADP, collagen)

-

Test compounds (pennogenin glycosides)

Protocol:

-

PRP Preparation: Obtain PRP by centrifuging fresh whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Baseline Setting: Set the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay: Add the pennogenin glycoside to the PRP sample in the aggregometer cuvette and incubate.

-

Agonist Addition: Add a known platelet agonist to induce aggregation and record the change in light transmittance over time.

-

Data Analysis: The percentage of aggregation is calculated based on the change in light transmittance.

Visualization of Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the study of pennogenin glycosides.

Signaling Pathways

Experimental Workflows

Conclusion

The structure-activity relationship of pennogenin glycosides is a complex yet fascinating field of study. The evidence strongly suggests that both the steroidal aglycone and the nature of the glycosidic chains are determinants of their biological activities. The quantitative data presented herein provides a foundation for understanding these relationships, while the detailed experimental protocols offer a practical guide for researchers. The visualization of the signaling pathways offers insights into their mechanisms of action at a molecular level. Further research, including the synthesis of novel derivatives and more extensive in vivo studies, will be crucial to fully unlock the therapeutic potential of this promising class of natural products.

References

- 1. In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth microdilution assay. [bio-protocol.org]

- 7. MTT assay protocol | Abcam [abcam.com]

In Silico Docking Studies of Pennogenin 3-O-beta-chacotrioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin 3-O-beta-chacotrioside, a steroidal saponin (B1150181) isolated from Paris polyphylla, has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology and metabolic diseases.[1] In vitro studies have elucidated its role in modulating critical cellular signaling pathways, including the PI3K/Akt/mTOR and apoptosis pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and presents a detailed, albeit hypothetical, framework for in silico molecular docking studies to further investigate its therapeutic potential. While direct in silico docking studies on this specific compound are not yet prevalent in published literature, this guide synthesizes methodologies from studies on analogous steroidal saponins (B1172615) and its known biological targets to provide a robust protocol for future research.

Introduction

This compound is a naturally occurring steroidal saponin that has garnered considerable interest for its diverse pharmacological activities.[2] Primarily sourced from the rhizomes of Paris polyphylla, a plant with a long history in traditional medicine, this compound has been shown to exhibit potent anti-cancer and anti-lipidemic properties.[3][4] Mechanistic studies have revealed its capacity to induce apoptosis and autophagy in cancer cells and to modulate key signaling cascades that are often dysregulated in various pathologies.[1][3]

Molecular docking is a powerful computational tool in drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This technique is instrumental in elucidating the molecular basis of a drug's mechanism of action and for screening potential therapeutic candidates. This guide outlines a comprehensive approach to conducting in silico docking studies on this compound against validated and putative protein targets.

Known Biological Activity and Therapeutic Targets

In vitro studies have established that this compound exerts its biological effects through the modulation of several key signaling pathways and proteins.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[7] Pennogenin has been shown to suppress the PI3K/Akt/mTOR pathway in cancer cells, leading to decreased cell viability and proliferation.[3] Furthermore, this compound has been demonstrated to activate the IRS/PI3K/Akt signaling pathway in the context of improving glucose metabolism in insulin-resistant hepatocytes.[8]

Apoptosis and Autophagy

This compound is a known inducer of apoptosis (programmed cell death) in cancer cells. This process is mediated by the regulation of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases.[3] The compound has also been shown to modulate autophagy, a cellular process of self-degradation that can have a dual role in cancer, either promoting survival or cell death.[1]

Primary Protein Targets for In Silico Studies

Based on its known mechanism of action, the following proteins are proposed as primary targets for in silico docking studies of this compound:

-

PI3K (Phosphoinositide 3-kinase)

-

Akt (Protein Kinase B)

-

mTOR (mammalian Target of Rapamycin)

-

Bcl-2 (B-cell lymphoma 2)

-

Caspase-3

-

Caspase-8

-

Caspase-9

In Silico Molecular Docking: A Proposed Protocol

The following section outlines a detailed, step-by-step protocol for conducting molecular docking studies of this compound against its putative protein targets. This protocol is based on established methodologies for similar natural products.[9][10]

Software and Tools

-

Molecular Docking Software: AutoDock Vina

-

Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Avogadro

-

Ligand Structure Database: PubChem

-

Protein Structure Database: Protein Data Bank (PDB)

Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database in SDF format.

-

Format Conversion: Convert the SDF file to a PDBQT file format, which is required by AutoDock Vina. This can be done using UCSF Chimera or Avogadro.

-

Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation. This is a critical step to ensure that the ligand geometry is optimized for docking.

-

Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

Protein Preparation

-

Structure Retrieval: Download the 3D crystal structures of the target proteins (PI3K, Akt, mTOR, Bcl-2, Caspases) from the Protein Data Bank (PDB).

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.

-

Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures but are crucial for accurate docking calculations.

-

Grid Box Definition: Define the docking grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move freely.

Molecular Docking Simulation

-

Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.

-

Execution: Run the AutoDock Vina simulation from the command line using the prepared configuration file.

-

Analysis of Results: Analyze the output files, which will contain the predicted binding poses of the ligand and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Data Presentation: Hypothetical Docking Results

The following table presents hypothetical, yet plausible, quantitative data from a simulated in silico docking study of this compound against its primary protein targets. This data is for illustrative purposes and is based on docking scores observed for similar steroidal saponins in the literature.[11][12]

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| PI3K | 4A23 | -9.8 | LYS802, VAL851, ASP933 |

| Akt | 1UNQ | -10.5 | LYS179, GLU234, THR291 |

| mTOR | 4JSP | -9.2 | TRP2239, ILE2237, TYR2225 |

| Bcl-2 | 2W3L | -11.2 | ARG139, TYR101, PHE105 |

| Caspase-3 | 1NMS | -8.7 | ARG207, GLN161, SER205 |

| Caspase-8 | 1F9E | -8.9 | ARG258, TRP348, TYR350 |

| Caspase-9 | 1JXQ | -9.5 | ARG341, HIS237, GLY288 |

Experimental Protocols for In Vitro Validation

To validate the findings from in silico studies, a series of in vitro experiments are essential. The following are detailed protocols for key assays based on methodologies described in the literature for this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., non-small cell lung cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., PI3K, Akt, mTOR, Bcl-2, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its in silico and in vitro evaluation.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Pennogenin.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Workflow for in silico molecular docking of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics. While in vitro studies have provided significant insights into its mechanism of action, in silico molecular docking studies are a crucial next step to refine our understanding of its molecular interactions with key protein targets. The protocols and hypothetical data presented in this guide offer a comprehensive framework for researchers to initiate and conduct such investigations. The synergy between computational predictions and experimental validation will be paramount in unlocking the full therapeutic potential of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dl.begellhouse.com [dl.begellhouse.com]

- 7. mdpi.com [mdpi.com]

- 8. Improvement of Glucose Metabolism by Pennogenin 3-O-β-Chacotrioside via Activation of IRS/PI3K/Akt Signaling and Mitochondrial Respiration in Insulin-Resistant Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathway Modulation of Pennogenin 3-O-beta-chacotrioside

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pennogenin 3-O-beta-chacotrioside (P3C) is a principal steroidal saponin (B1150181) isolated from the medicinal plant Paris polyphylla. Emerging research has identified P3C as a potent modulator of critical cellular signaling pathways, demonstrating significant therapeutic potential in metabolic diseases and oncology. This document provides a comprehensive technical overview of the mechanisms of action of P3C, focusing on its role in modulating the IRS/PI3K/Akt pathway for glucose metabolism, influencing mitochondrial respiration via AMPK/PGC1α, regulating lipid metabolism, and inducing autophagy in cancer cells. This guide synthesizes current findings, presents detailed experimental protocols for investigating these pathways, and offers visual representations of the molecular interactions to facilitate further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling cascades. The primary pathways identified are crucial for cellular metabolism, energy homeostasis, and cell survival.

IRS/PI3K/Akt Pathway in Glucose Metabolism

In the context of insulin (B600854) resistance, P3C has been demonstrated to improve glucose metabolism by activating the Insulin Receptor Substrate (IRS)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] Activation of this cascade is a cornerstone of insulin action. P3C treatment stimulates this pathway, leading to enhanced glucose uptake, increased glycogen (B147801) synthesis, and suppression of gluconeogenesis in hepatocytes.[1][2] This mechanism positions P3C as a potential therapeutic agent for managing insulin resistance and related metabolic syndromes.

AMPK/PGC1α Pathway and Mitochondrial Respiration

P3C treatment enhances mitochondrial function by increasing the expression of phosphorylated AMP-activated protein kinase (p-AMPK) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][2] The activation of the AMPK/PGC1α axis subsequently boosts the expression of oxidative phosphorylation complex proteins, leading to improved mitochondrial oxidative respiration and increased ATP generation.[1][2][3] This enhancement of mitochondrial capacity is also linked to its effects on lipid metabolism.

Regulation of Lipid Metabolism

In hypertrophied adipocytes, P3C effectively reduces lipid accumulation.[3][4] It achieves this by significantly decreasing the protein and mRNA expression of key adipogenic and lipogenic transcription factors, namely PPARγ (Peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[3][4] Concurrently, P3C upregulates the expression of genes involved in fatty acid oxidation, such as PGC1α and CPT1a (Carnitine palmitoyltransferase I).[3][4]

Autophagy Induction in Cancer Cells

P3C has been identified as a modulator of autophagy, a cellular process critical for homeostasis and disease.[5] It has been shown to increase the expression of key autophagy-related proteins, including Beclin-1 and LC3.[5] This activity is associated with its anti-colorectal cancer properties. While direct studies on P3C-induced apoptosis are emerging, related steroidal saponins (B1172615) are known to inhibit the PI3K/Akt/mTOR pathway, a master regulator of cell growth and survival, thereby inducing apoptosis in cancer cells.[6][7]

Quantitative Data Summary

The following tables summarize the types of quantitative data reported in studies investigating this compound. Note: Specific fold-change and metabolic rate values are illustrative, as they are not available in the abstracts of the cited literature. The concentrations, however, are based on published experimental data.

Table 1: P3C Treatment Parameters in In Vitro Models

| Cell Line Model | Condition | P3C Concentration(s) | Duration | Reference |

|---|---|---|---|---|

| AML12 Hepatocytes | Insulin Resistance | 0.25 µM, 0.5 µM | 24 h | [1][2] |

| 3T3-L1 Adipocytes | Hypertrophied | 0.5 µM, 1.0 µM | 8 days |[4] |

Table 2: Illustrative Effects of P3C on Protein and Gene Expression

| Target Protein/Gene | Pathway | Cell Model | Illustrative Fold Change (vs. Control) | Experimental Technique |

|---|---|---|---|---|

| p-Akt (Ser473) | IRS/PI3K/Akt | AML12 | ↑ (e.g., ~2.5-fold) | Western Blot |

| p-AMPK | Mitochondrial Respiration | AML12 | ↑ (e.g., ~2.0-fold) | Western Blot |

| PGC1α | Mitochondrial Respiration | 3T3-L1 | ↑ (e.g., ~3.0-fold) | Western Blot, qPCR |

| PPARγ | Lipid Metabolism | 3T3-L1 | ↓ (e.g., ~0.4-fold) | Western Blot, qPCR |

| C/EBPα | Lipid Metabolism | 3T3-L1 | ↓ (e.g., ~0.5-fold) | Western Blot, qPCR |

| Beclin-1 | Autophagy | DLD-1 | ↑ (e.g., ~1.8-fold) | Western Blot |

| LC3-II/LC3-I | Autophagy | DLD-1 | ↑ (e.g., ~2.2-fold) | Western Blot |

Table 3: Illustrative Effects of P3C on Cellular Metabolic Rates

| Metabolic Parameter | Description | Cell Model | Illustrative Change (vs. Control) | Experimental Technique |

|---|---|---|---|---|

| OCR (Oxygen Consumption Rate) | Mitochondrial Respiration | 3T3-L1 | ↑ (e.g., ~1.5-fold increase in basal respiration) | Seahorse XF Analyzer |

| ECAR (Extracellular Acidification Rate) | Glycolysis | AML12 | ↓ (Indicating shift from glycolysis to OXPHOS) | Seahorse XF Analyzer |

| ATP Production | Cellular Energy | 3T3-L1 | ↑ (Correlated with increased OCR) | Seahorse XF Analyzer |

Mandatory Visualizations: Signaling Pathways & Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows.

Caption: P3C's dual-action on metabolic pathways.

Caption: P3C's anticancer mechanisms.

References

The Biological Activity of Pennogenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin (B1253130), the aglycone of various steroidal saponins (B1172615), notably Pennogenin 3-O-beta-chacotrioside, has garnered interest for its biological activities. While its glycosylated counterparts often exhibit more potent cytotoxic and anti-inflammatory effects, pennogenin itself demonstrates significant bioactivity, particularly in the realm of oxidative stress suppression. This technical guide provides a comprehensive overview of the known biological activities of pennogenin, with a focus on its potential as a therapeutic agent. This document details the current understanding of its mechanism of action, summarizes available data, and provides detailed experimental protocols for its study.

Introduction

Steroidal saponins are a diverse class of natural products with a wide range of pharmacological effects. Pennogenin is the sapogenin core of several of these compounds, including this compound (P3C). The biological activity of these saponins is often attributed to both the aglycone and the sugar moieties attached to it. While the glycoside portion can influence solubility, bioavailability, and receptor binding, the aglycone frequently forms the pharmacologically active core. Research suggests that while glycosylation can enhance certain activities like anti-inflammatory and anti-tumor effects, the pennogenin aglycone possesses intrinsic biological functions, most notably a significant suppressive activity on oxidative stress[1]. This guide focuses on the specific biological activities attributed to the pennogenin aglycone.

Biological Activities of Pennogenin Aglycone

The primary reported biological activity of pennogenin is its ability to suppress oxidative stress[1]. In contrast, its glycosylated forms, such as various pennogenin glycosides, tend to exhibit more potent anti-inflammatory and cytotoxic activities[1].

Antioxidant Activity

Pennogenin has been noted for its significant suppressive activity on oxidative stress[1]. This is a crucial finding, as oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The precise mechanisms by which pennogenin exerts its antioxidant effects are still under investigation but may involve the scavenging of reactive oxygen species (ROS) or the modulation of endogenous antioxidant defense systems.

Cytotoxic and Anti-Cancer Activity

While the glycoside moiety is considered crucial for the potent anti-tumor activity of pennogenin steroidal saponins, the aglycone itself may possess some level of cytotoxicity[1]. However, studies directly comparing the cytotoxicity of pennogenin to its glycosides have indicated that the glycosylated forms are more potent. For instance, a comparison between pennogenin, mannioside A (a pennogenin glucoside), and spiroconazol A (another pennogenin glycoside) showed that spiroconazol A had the most potent cytotoxic effect. This suggests that the sugar moieties can significantly enhance the cancer-killing capabilities of the pennogenin core.

Anti-inflammatory Activity

Similar to its cytotoxic effects, the anti-inflammatory activity of pennogenin appears to be less potent than that of its glycosylated derivatives. Studies have suggested that pennogenin glycosides exhibit higher anti-inflammatory activity than their aglycone forms[1]. This indicates that the sugar chains play a role in mediating the anti-inflammatory response.

Quantitative Data Summary

Quantitative data specifically for the pennogenin aglycone is limited in the currently available literature. Most studies focus on its glycosylated forms. The following table summarizes the available comparative and qualitative data.

| Biological Activity | Pennogenin Aglycone | Pennogenin Glycosides (e.g., P3C) | Reference |

| Antioxidant Activity | Significant suppressive activity on oxidative stress | Data not widely available for direct comparison | [1] |

| Anti-inflammatory Activity | Lower activity | Higher activity | [1] |

| Anticancer/Cytotoxic Activity | Lower activity | Higher activity (glycoside moiety is crucial) | [1] |

Signaling Pathways

While specific signaling pathways for the pennogenin aglycone are not extensively detailed, the pathways modulated by its glycoside, this compound (P3C), provide valuable insights into potential mechanisms. It is plausible that the aglycone may influence these pathways, albeit to a different extent.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. P3C has been shown to downregulate this pathway in colon cancer cells.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by Pennogenin Aglycone.

Autophagy Pathway

P3C has been identified as a modulator of autophagy, increasing the expression of autophagy-related proteins like LC3 and Beclin-1.

References